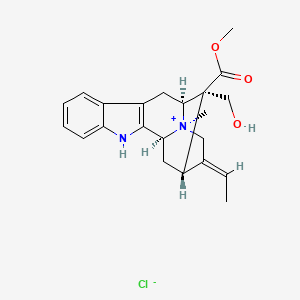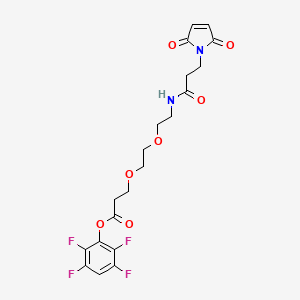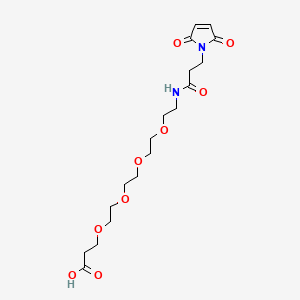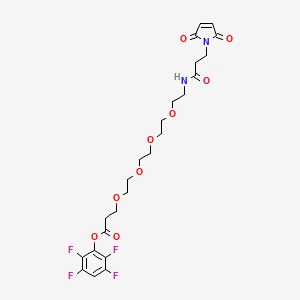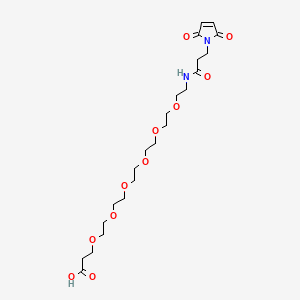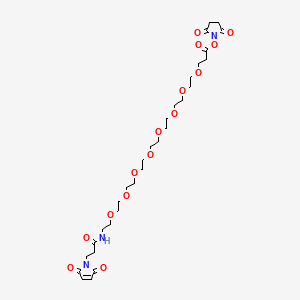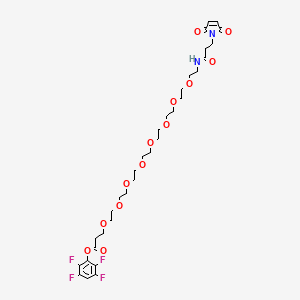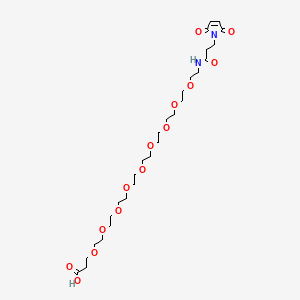
Mc-MMAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mc-MMAD, auch bekannt als Maleimidocaproyl-Monomethyl-Auristatin D, ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt wird. Es ist ein Konjugat von Monomethyl-Auristatin D (MMAD), einem potenten Tubulin-Inhibitor, und Maleimidocaproyl, einer Schutzgruppe. This compound wird hauptsächlich für seine Fähigkeit eingesetzt, die Mikrotubuli-Polymerisation zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -behandlung macht .
Wirkmechanismus
Target of Action
Mc-MMAD is a potent tubulin inhibitor . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and are particularly important in cell division .
Mode of Action
This compound acts as an antimitotic agent, inhibiting cell division by blocking the polymerization of tubulin . It is linked to a monoclonal antibody via a linker, forming an antibody-drug conjugate (ADC). The linker is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin. By inhibiting this process, this compound disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death .
Result of Action
The result of this compound’s action at the cellular level is the inhibition of cell division, leading to cell death. This is due to its disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division .
Biochemische Analyse
Biochemical Properties
Mc-MMAD plays a significant role in biochemical reactions as a potent tubulin inhibitor . It interacts with tubulin, a globular protein, and inhibits its function . The nature of this interaction is inhibitory, where this compound prevents the polymerization of tubulin, thereby disrupting the formation of microtubules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported to have good stability and solubility in DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies include cell cycle arrest and apoptosis due to disruption of the microtubule network .
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and subsequently disrupting the formation of microtubules .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever tubulin is present, given its role as a tubulin inhibitor . This includes the cytoskeleton, a cellular structure that contains microtubules
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mc-MMAD beinhaltet die Konjugation von MMAD mit Maleimidocaproyl. Der Prozess umfasst in der Regel die folgenden Schritte:
Aktivierung von Maleimidocaproyl: Maleimidocaproyl wird unter Verwendung von Bis(4-nitrophenyl)carbonat in Gegenwart einer organischen Base aktiviert.
Konjugation mit MMAD: Das aktivierte Maleimidocaproyl wird dann in Gegenwart von 1-Hydroxybenzotriazol mit MMAD umgesetzt, um das this compound-Konjugat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Dabei wird oft ein „Eintopfverfahren“ verwendet, bei dem die Zwischenschritte in einem einzigen Reaktionssystem zusammengefasst werden, wodurch der Bedarf an mehreren Reinigungsschritten reduziert und Abfall minimiert wird .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Maleimidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Maleimidgruppe kann unter bestimmten Bedingungen hydrolysieren, was zur Freisetzung von MMAD führt.
Häufige Reagenzien und Bedingungen
Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, sind Thiole und Amine.
Hydrolysebedingungen: Hydrolyse findet typischerweise unter sauren oder basischen Bedingungen statt.
Hauptprodukte
Substitutionsprodukte: Die Hauptprodukte von Substitutionsreaktionen sind Thiol- oder Amin-substituierte Derivate von this compound.
Hydrolyseprodukte: Die Hydrolyse von this compound führt zur Freisetzung von MMAD und dem entsprechenden Maleimid-Derivat.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Baustein bei der Synthese von ADCs verwendet.
Biologie: In Studien zur Mikrotubuli-Dynamik und Zellteilung eingesetzt.
Medizin: Unverzichtbar bei der Entwicklung von zielgerichteten Krebstherapien, insbesondere ADCs, die zytotoxische Wirkstoffe direkt an Krebszellen liefern.
Industrie: Verwendung bei der Produktion von ADCs für klinische Studien und therapeutische Anwendung .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Mikrotubuli-Polymerisation. Die Maleimidocaproyl-Gruppe erleichtert die Konjugation von MMAD an Antikörper, wodurch eine gezielte Abgabe an Krebszellen ermöglicht wird. Sobald MMAD sich im Inneren der Zelle befindet, bindet es an Tubulin und verhindert die Bildung von Mikrotubuli, wodurch die Zellteilung gehemmt wird. Dies führt zur Zellzyklusarretierung und Apoptose der Krebszellen .
Analyse Chemischer Reaktionen
Types of Reactions
Mc-MMAD undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.
Hydrolysis: The maleimide group can hydrolyze under certain conditions, leading to the release of MMAD.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substitution Products: The major products of substitution reactions are thiol- or amine-substituted derivatives of this compound.
Hydrolysis Products: Hydrolysis of this compound results in the release of MMAD and the corresponding maleimide derivative.
Wissenschaftliche Forschungsanwendungen
Mc-MMAD has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of ADCs.
Biology: Employed in studies of microtubule dynamics and cell division.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs that deliver cytotoxic agents directly to cancer cells.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Monomethyl-Auristatin E (MMAE): Ein weiteres Auristatin-Derivat, das in ADCs verwendet wird und sich von MMAD durch das Vorhandensein einer geladenen Carboxylgruppe unterscheidet.
Monomethyl-Auristatin F (MMAF): Ähnlich wie MMAE, aber mit einer anderen terminalen Untereinheit, die seine Löslichkeit und Toxizität beeinflusst.
Einzigartigkeit von Mc-MMAD
This compound ist durch seine spezifische Konjugation mit Maleimidocaproyl einzigartig, was seine Stabilität erhöht und eine präzise Zielansteuerung in ADCs ermöglicht. Dies macht es besonders effektiv bei der Abgabe von zytotoxischen Wirkstoffen an Krebszellen, während die systemische Toxizität minimiert wird .
Eigenschaften
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQLKHIIRUJRZ-PGBUMTRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
